

# Dasotraline Hydrochloride: A Technical Overview of its Discovery and Development

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Dasotraline hydrochloride*

Cat. No.: *B023448*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Dasotraline hydrochloride**, a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), underwent a comprehensive development program for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and Binge Eating Disorder (BED).<sup>[1]</sup> Structurally a stereoisomer of desmethylsertraline, the active metabolite of the widely-used antidepressant sertraline, dasotraline was initially investigated by Sepracor for major depressive disorder before its development was continued by Sunovion Pharmaceuticals.<sup>[1][2]</sup> Despite demonstrating some efficacy in clinical trials, the development of dasotraline was ultimately discontinued.<sup>[3]</sup> This technical guide provides an in-depth history of its discovery and development, including a summary of key clinical trial data, detailed experimental protocols, and visualizations of its signaling pathway and development lifecycle.

## Discovery and Preclinical Development

Dasotraline, also known as SEP-225,289, originated from the research efforts of Sepracor Inc. <sup>[2][4]</sup> The company, which was later acquired by Sumitomo Dainippon Pharma and renamed Sunovion Pharmaceuticals, initially explored dasotraline as a potential treatment for major depressive disorder.<sup>[3][5][6]</sup> Preclinical studies revealed its mechanism of action as a potent and balanced reuptake inhibitor of serotonin, norepinephrine, and dopamine.<sup>[7]</sup>

## Mechanism of Action

Dasotraline is a triple reuptake inhibitor, meaning it blocks the transporter proteins responsible for the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) into presynaptic neurons.<sup>[8]</sup> This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. In preclinical studies, dasotraline was shown to dose-dependently decrease the spontaneous firing rate of norepinephrine neurons in the locus coeruleus, dopamine neurons in the ventral tegmental area, and serotonin neurons in the dorsal raphe through the activation of their respective autoreceptors.<sup>[8]</sup>

## Clinical Development Program

The clinical development of dasotraline spanned several years and investigated its efficacy and safety in multiple indications, most notably ADHD and BED.

### Early Clinical Development for Major Depressive Disorder

Initial clinical trials by Sepracor focused on major depressive disorder. However, in 2010, the company discontinued the development of dasotraline for this indication.<sup>[2]</sup>

### Development for Attention-Deficit/Hyperactivity Disorder (ADHD)

Sunovion later initiated a robust clinical development program for dasotraline in both adult and pediatric populations with ADHD.

A pivotal study in the adult ADHD program was a randomized, double-blind, placebo-controlled, proof-of-concept trial.<sup>[9]</sup>

## Quantitative Data Summary

The following tables summarize the key quantitative data from the clinical development program of dasotraline.

## Pharmacokinetic and Pharmacodynamic Properties

| Parameter                                         | Value                                                        | Reference            |
|---------------------------------------------------|--------------------------------------------------------------|----------------------|
| Mechanism of Action                               | Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI) | <a href="#">[1]</a>  |
| Dopamine Transporter (DAT) IC <sub>50</sub>       | 4 nM                                                         | <a href="#">[8]</a>  |
| Norepinephrine Transporter (NET) IC <sub>50</sub> | 6 nM                                                         | <a href="#">[8]</a>  |
| Serotonin Transporter (SERT) IC <sub>50</sub>     | 11 nM                                                        | <a href="#">[8]</a>  |
| Half-life                                         | 47-77 hours                                                  | <a href="#">[10]</a> |

## Efficacy in Adult ADHD: 8-Week Fixed-Dose Study (NCT02276209)[11]

| Endpoint                                       | Dasotraline 4 mg/day (n=~150) | Dasotraline 6 mg/day (n=~150) | Placebo (n=~150) | p-value (vs. Placebo)                                           |
|------------------------------------------------|-------------------------------|-------------------------------|------------------|-----------------------------------------------------------------|
| Change from Baseline in ADHD RS-IV Total Score | -15.0                         | -16.5                         | -13.9            | 4mg: n.s.; 6mg: 0.074 (Hochberg corrected), 0.037 (uncorrected) |
| Change from Baseline in CGI-S Score            | Not significant               | Significant Improvement       | -                | 6mg: 0.011 (uncorrected)                                        |

n.s. = not significant

## Efficacy in Binge Eating Disorder: 12-Week Flexible-Dose Study (NCT02564588)[12]

| Endpoint                                                     | Dasotraline 4-8 mg/day (n=157) | Placebo (n=158) | p-value  |
|--------------------------------------------------------------|--------------------------------|-----------------|----------|
| Reduction in Binge-Eating Days per Week (LS Mean Difference) | -0.99                          | -               | < 0.0001 |
| 4-Week Cessation of Binge Eating                             | 46.5%                          | 20.6%           | < 0.0001 |

## Efficacy in Binge Eating Disorder: 12-Week Fixed-Dose Study (SEP360-321)[13][14]

| Endpoint                             | Dasotraline 4 mg/day (n=161) | Dasotraline 6 mg/day (n=162) | Placebo (n=162) | p-value (vs. Placebo)  |
|--------------------------------------|------------------------------|------------------------------|-----------------|------------------------|
| Change in Binge-Eating Days per Week | -3.21                        | -3.47                        | -2.92           | 4mg: n.s.; 6mg: 0.0045 |

## Common Treatment-Emergent Adverse Events (≥10% in Dasotraline Group)[12][13]

| Adverse Event      | Dasotraline (Flexible Dose BED Study) | Placebo (Flexible Dose BED Study) | Dasotraline (Fixed Dose BED Study) |
|--------------------|---------------------------------------|-----------------------------------|------------------------------------|
| Insomnia           | 44.6%                                 | 8.1%                              | ≥10%                               |
| Dry Mouth          | 27.4%                                 | 5.0%                              | ≥10%                               |
| Decreased Appetite | 19.7%                                 | 6.9%                              | ≥10%                               |
| Anxiety            | 17.8%                                 | 2.5%                              | ≥10%                               |
| Nausea             | 12.7%                                 | 6.9%                              | ≥10%                               |
| Headache           | -                                     | -                                 | ≥10%                               |

## Experimental Protocols

### Protocol for Adult ADHD Fixed-Dose Study (Adapted from NCT02276209)[15]

- Study Design: Randomized, double-blind, multicenter, parallel-group, outpatient study.
- Patient Population: Adults aged 18-55 with a primary diagnosis of ADHD according to DSM-5 criteria. Key inclusion criteria included an ADHD RS-IV with adult prompts total score of  $\geq 26$  and a CGI-S score of  $\geq 4$  at screening and baseline. Key exclusion criteria included a  $\geq 25\%$  improvement on the ADHD RS-IV total score between screening and baseline, and a history of bipolar disorder, schizophrenia, or other psychotic disorders.
- Treatment Arms:
  - Dasotraline 4 mg/day
  - Dasotraline 6 mg/day
  - Placebo
- Treatment Duration: 8 weeks of active treatment followed by a 2-week withdrawal phase.
- Primary Efficacy Endpoint: Change from baseline at Week 8 in ADHD symptoms as measured by the ADHD Rating Scale Version IV (ADHD RS-IV) with adult prompts total score.
- Secondary Efficacy Endpoints: Change from baseline in the inattentiveness and hyperactivity-impulsivity subscale scores of the ADHD RS-IV, and change from baseline in the Clinical Global Impression - Severity (CGI-S) scale.

### Protocol for Binge Eating Disorder Flexible-Dose Study (Adapted from NCT02564588)[16]

- Study Design: Randomized, double-blind, parallel-group, multicenter, outpatient study.
- Patient Population: Adults with moderate to severe Binge Eating Disorder. Key inclusion criteria included a BED diagnosis with at least 2 binge eating days a week for at least 6

months prior to screening. Key exclusion criteria included a BMI of  $\leq 18$  kg/m<sup>2</sup> or  $> 45$  kg/m<sup>2</sup>, and a lifetime history or current symptoms of bulimia nervosa or anorexia nervosa.

- Treatment Arms:
  - Dasotraline (flexibly dosed at 4, 6, and 8 mg/day)
  - Placebo
- Treatment Duration: 12 weeks.
- Primary Efficacy Endpoint: Change from baseline in the number of binge-eating days per week at week 12.
- Key Secondary Efficacy Endpoints: Change from baseline in Clinical Global Impressions-Severity of Illness (CGI-S) scale and Yale-Brown Obsessive Compulsive Scale Modified for Binge-Eating (YBOCS-BE), and the percentage of subjects with cessation of binge eating in the final 4 weeks.

## Visualizations

### Signaling Pathway of Dasotraline



[Click to download full resolution via product page](#)

Caption: Dasotraline's mechanism of action as a triple reuptake inhibitor.

## Dasotraline Development and Regulatory Timeline





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Dasotraline - Wikipedia [en.wikipedia.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Sunovion quits dasotraline, dropping binge-eating disorder and ADHD program | 2020-05-13 | BioWorld [bioworld.com]
- 4. Dasotraline - Sumitomo Pharma - AdisInsight [adisinsight.springer.com]
- 5. SEPRACOR INC. TO BECOME SUNOVION PHARMACEUTICALS INC. | Sumitomo Pharma [sumitomo-pharma.com]
- 6. Sepracor, Inc. to Become Sunovion Pharmaceuticals Inc. - BioSpace [biospace.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Dasotraline for the Treatment of Attention-Deficit/Hyperactivity Disorder: A Randomized, Double-Blind, Placebo-Controlled, Proof-of-Concept Trial in Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of dasotraline in adults with binge-eating disorder: a randomized, placebo-controlled, fixed-dose clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dasotraline Hydrochloride: A Technical Overview of its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b023448#dasotraline-hydrochloride-discovery-and-development-history>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)